molecular formula C4H2ClN3O4 B1347302 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 6630-30-4

6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No. B1347302
CAS RN: 6630-30-4
M. Wt: 191.53 g/mol
InChI Key: GPFMSTOIHBOPQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione can be represented by the canonical SMILES string C1(=C(NC(=O)NC1=O)Cl)N+[O-] . The InChI representation of the molecule is InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione include a molecular weight of 191.53 g/mol. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 190.9733832 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Crystal Structure Analysis : The study by Schwabenländer, Kirfel, and Müller (1998) discusses the synthesis of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, which is structurally related to 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione. They achieved this through regioselective methylation of 6-aminouracil, followed by nitrosation. This process is significant for understanding the crystal structures of such compounds, which could have implications in material science and pharmacology (Schwabenländer et al., 1998).

Chemical Transformations and Derivatives

  • Synthesis of Derivatives : A study by Amin and Mohammed (2001) explored the formation of red complexes of Thorium and rare earth elements with derivatives of pyrimidine-2,4(1H,3H)-dione. This showcases the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione derivatives in analytical chemistry, particularly in the spectrophotometric determination of rare earth metals (Amin & Mohammed, 2001).
  • Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives : Meshcheryakova and Kataev (2013) synthesized new derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives, involving thietanyl substitution, expand the chemical utility of pyrimidine-2,4(1H,3H)-dione, which could include 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione, in creating novel compounds with potential applications in medicinal and organic chemistry (Meshcheryakova & Kataev, 2013).

Complex Formation and Analytical Applications

  • Formation of Complexes with Rare Earth Elements : The research by Amin, Mohammed, and Mousa (2003) on the reaction of yttrium with derivatives of pyrimidine-2,4-dione, including studies on complex formation, highlights the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione in analytical applications for the determination of elements like yttrium in alloys (Amin, Mohammed, & Mousa, 2003).

properties

IUPAC Name

6-chloro-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFMSTOIHBOPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289269
Record name 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione

CAS RN

6630-30-4
Record name 6630-30-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Yvorra, A Steinmetz, P Retailleau, O Lantz… - European Journal of …, 2021 - Elsevier
MAIT cells are preset αβ T lymphocytes that recognize a series of microbial antigens exclusively derived from the riboflavin biosynthesis pathway, which is present in most bacteria. The …
Number of citations: 8 www.sciencedirect.com
S Sakai, KD Kauffman, S Oh, CE Nelson, CE Barry III… - Mucosal …, 2021 - Elsevier
Mucosal-associated invariant T (MAIT) cells are potential targets of vaccination and host-directed therapeutics for tuberculosis, but the role of MAIT cells during Mycobacterium …
Number of citations: 62 www.sciencedirect.com
K Li, CK Vorkas, A Chaudhry, DL Bell, RA Willis… - PLoS …, 2018 - journals.plos.org
Mucosal-associated invariant T (MAIT) cells are an abundant class of innate T cells restricted by the MHC I-related molecule MR1. MAIT cells can recognize bacterially-derived …
Number of citations: 32 journals.plos.org
PDA Mouse - 2015 - core.ac.uk
Mucosal-associated invariant T (MAIT) cells recognize microbial compounds presented by the MHC-related 1 (MR1) protein. Although riboflavin precursor derivatives from Gram-…
Number of citations: 3 core.ac.uk
C Soudais, F Samassa, M Sarkis… - The Journal of …, 2015 - journals.aai.org
Mucosal-associated invariant T (MAIT) cells recognize microbial compounds presented by the MHC-related 1 (MR1) protein. Although riboflavin precursor derivatives from Gram-…
Number of citations: 115 journals.aai.org

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